molecular formula C18H38N2OS2 B12586197 Propanamide, 3-(decyldithio)-N-[3-(dimethylamino)propyl]- CAS No. 639070-59-0

Propanamide, 3-(decyldithio)-N-[3-(dimethylamino)propyl]-

Cat. No.: B12586197
CAS No.: 639070-59-0
M. Wt: 362.6 g/mol
InChI Key: NCWQQHUZZSRJDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanamide, 3-(decyldithio)-N-[3-(dimethylamino)propyl]- is a compound that belongs to the class of amides It is characterized by the presence of a decyldithio group and a dimethylamino propyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 3-(decyldithio)-N-[3-(dimethylamino)propyl]- typically involves the reaction of 3-(dimethylamino)propylamine with a decyldithio derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of Propanamide, 3-(decyldithio)-N-[3-(dimethylamino)propyl]- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of automated systems and advanced purification techniques ensures the consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 3-(decyldithio)-N-[3-(dimethylamino)propyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the decyldithio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Propanamide, 3-(decyldithio)-N-[3-(dimethylamino)propyl]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the formulation of specialty chemicals and as an additive in industrial processes.

Mechanism of Action

The mechanism of action of Propanamide, 3-(decyldithio)-N-[3-(dimethylamino)propyl]- involves its interaction with specific molecular targets and pathways. The decyldithio group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. The dimethylamino propyl group may enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Propanamide, N-[3-(dimethylamino)propyl]-: Lacks the decyldithio group, which may result in different chemical and biological properties.

    Propanamide, 3-(decyldithio)-N-methyl-: Contains a methyl group instead of the dimethylamino propyl group, affecting its solubility and reactivity.

Uniqueness

Propanamide, 3-(decyldithio)-N-[3-(dimethylamino)propyl]- is unique due to the presence of both the decyldithio and dimethylamino propyl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

639070-59-0

Molecular Formula

C18H38N2OS2

Molecular Weight

362.6 g/mol

IUPAC Name

3-(decyldisulfanyl)-N-[3-(dimethylamino)propyl]propanamide

InChI

InChI=1S/C18H38N2OS2/c1-4-5-6-7-8-9-10-11-16-22-23-17-13-18(21)19-14-12-15-20(2)3/h4-17H2,1-3H3,(H,19,21)

InChI Key

NCWQQHUZZSRJDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSSCCC(=O)NCCCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.